E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves several steps. The synthetic routes typically include the nitration of a quinoline derivative followed by chlorination and methylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and mechanisms of quinoline derivatives.
Biology: The compound is utilized in proteomics research to investigate protein interactions and functions.
Medicine: Although not intended for therapeutic use, it can be used in preclinical studies to explore potential pharmacological activities.
Industry: The compound may be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modify proteins, enzymes, or other biomolecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2,7-Dichloroquinoline: Lacks the nitro and vinyl groups, resulting in different reactivity and applications.
8-Methylquinoline: Does not have the chlorine and nitro groups, leading to variations in chemical behavior and biological activity.
3-Nitroquinoline: Contains the nitro group but lacks the chlorine and methyl groups, affecting its overall properties and uses.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2,7-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-10(13)3-2-8-6-9(4-5-16(17)18)12(14)15-11(7)8/h2-6H,1H3/b5-4+ |
InChI Key |
SPFLLWCIVGKSDL-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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